molecular formula C19H19N3O2 B14933347 N-(6-methoxypyridin-3-yl)-3-phenyl-3-(1H-pyrrol-1-yl)propanamide

N-(6-methoxypyridin-3-yl)-3-phenyl-3-(1H-pyrrol-1-yl)propanamide

Cat. No.: B14933347
M. Wt: 321.4 g/mol
InChI Key: YMCAPBGNKYXKQY-UHFFFAOYSA-N
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Description

“N-(6-METHOXY-3-PYRIDYL)-3-PHENYL-3-(1H-PYRROL-1-YL)PROPANAMIDE” is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a pyridine ring substituted with a methoxy group, a phenyl ring, and a pyrrole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(6-METHOXY-3-PYRIDYL)-3-PHENYL-3-(1H-PYRROL-1-YL)PROPANAMIDE” typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine derivative, which is then subjected to a series of reactions including nitration, reduction, and amide formation. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

“N-(6-METHOXY-3-PYRIDYL)-3-PHENYL-3-(1H-PYRROL-1-YL)PROPANAMIDE” can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated derivative, while reduction of a nitro group may produce an amine-substituted compound.

Scientific Research Applications

“N-(6-METHOXY-3-PYRIDYL)-3-PHENYL-3-(1H-PYRROL-1-YL)PROPANAMIDE” has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “N-(6-METHOXY-3-PYRIDYL)-3-PHENYL-3-(1H-PYRROL-1-YL)PROPANAMIDE” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

    N-(6-METHOXY-3-PYRIDYL)-3-PHENYL-3-(1H-PYRROL-1-YL)PROPANAMIDE: can be compared with other amides that have similar structural features, such as:

Uniqueness

The uniqueness of “N-(6-METHOXY-3-PYRIDYL)-3-PHENYL-3-(1H-PYRROL-1-YL)PROPANAMIDE” lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

N-(6-methoxypyridin-3-yl)-3-phenyl-3-pyrrol-1-ylpropanamide

InChI

InChI=1S/C19H19N3O2/c1-24-19-10-9-16(14-20-19)21-18(23)13-17(22-11-5-6-12-22)15-7-3-2-4-8-15/h2-12,14,17H,13H2,1H3,(H,21,23)

InChI Key

YMCAPBGNKYXKQY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)CC(C2=CC=CC=C2)N3C=CC=C3

Origin of Product

United States

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